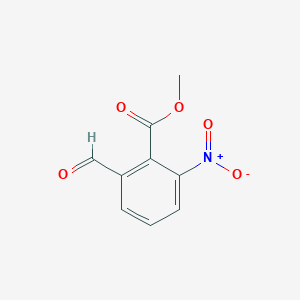

Methyl 2-formyl-6-nitrobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-formyl-6-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO5/c1-15-9(12)8-6(5-11)3-2-4-7(8)10(13)14/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFSGWOAUSVQOQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10323434 | |

| Record name | methyl 2-formyl-6-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10323434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142314-70-3 | |

| Record name | Methyl 2-formyl-6-nitrobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142314-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 2-formyl-6-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10323434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl 2-formyl-6-nitrobenzoate

Abstract

This technical guide provides an in-depth, research-grade overview of a robust synthetic pathway to Methyl 2-formyl-6-nitrobenzoate, a valuable building block in medicinal chemistry and drug development. Recognizing the impracticality of direct synthesis from methyl benzoate due to inherent regioselectivity challenges in electrophilic aromatic substitution, this document details a strategic three-stage approach commencing from 3-nitro-o-xylene. The synthesis encompasses the selective oxidation of a methyl group to a carboxylic acid, subsequent esterification, and a final, targeted oxidation of the remaining methyl group to the desired aldehyde. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering not only detailed experimental protocols but also the underlying chemical principles and strategic considerations for each transformation.

Introduction: Strategic Rationale for the Synthetic Pathway

The target molecule, Methyl 2-formyl-6-nitrobenzoate, presents a unique substitution pattern on the benzene ring that is not readily accessible through a straightforward modification of a simple precursor like methyl benzoate. Direct nitration of methyl benzoate overwhelmingly favors the formation of the meta-substituted product, methyl 3-nitrobenzoate, due to the electron-withdrawing and meta-directing nature of the ester group.[1][2] Therefore, a more nuanced synthetic strategy is imperative.

The pathway detailed herein circumvents this challenge by beginning with a precursor that already possesses the desired ortho-relationship between a methyl group and a nitro group. The chosen starting material, 3-nitro-o-xylene, provides the foundational scaffold upon which the required functional groups can be sequentially and selectively introduced.

The overall synthetic strategy is depicted below:

Caption: Overall three-stage synthetic route to Methyl 2-formyl-6-nitrobenzoate.

This multi-step approach offers a reliable and scalable method for the preparation of the target compound, with each stage being a well-established chemical transformation.

Stage 1: Synthesis of 2-Methyl-6-nitrobenzoic Acid

The initial step involves the selective oxidation of one of the two methyl groups of 3-nitro-o-xylene to a carboxylic acid. This transformation can be achieved under controlled oxidative conditions. A method adapted from patent literature involves the use of an oxidizing agent in an aqueous medium.[2][3]

Mechanistic Considerations

The selective oxidation of one methyl group in the presence of another is facilitated by the electronic environment of the starting material. The reaction proceeds via a benzylic radical intermediate, and the presence of the nitro group influences the reactivity of the adjacent methyl groups.

Experimental Protocol: Oxidation of 3-Nitro-o-xylene

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Nitro-o-xylene | 151.16 | 15.1 g | 0.1 |

| Sodium Hydroxide | 40.00 | 30.0 g | 0.75 |

| Ethanol | 46.07 | 50 mL | - |

| Oxygen | 32.00 | Excess (pressure) | - |

| Hydrochloric Acid (conc.) | 36.46 | As needed | - |

| Ethyl Acetate | 88.11 | For extraction | - |

Procedure:

-

To a high-pressure autoclave, add 3-nitro-o-xylene (15.1 g, 0.1 mol), sodium hydroxide (30.0 g, 0.75 mol), and ethanol (50 mL).

-

Seal the autoclave and purge with oxygen gas three times.

-

Pressurize the autoclave with oxygen to 1.8 MPa.

-

Heat the reaction mixture to 65°C with vigorous stirring and maintain these conditions for 24 hours.

-

After cooling the reactor to room temperature, carefully vent the excess oxygen.

-

Dilute the reaction mixture with methanol and adjust the pH to approximately 6-7 with concentrated hydrochloric acid.

-

Remove the solvents under reduced pressure.

-

The residue is then taken up in water and extracted with ethyl acetate to remove any unreacted starting material.

-

The aqueous layer is further acidified to pH 1-2 with concentrated hydrochloric acid, leading to the precipitation of the product.

-

The solid is collected by vacuum filtration, washed with cold water, and dried to yield 2-methyl-6-nitrobenzoic acid.

Stage 2: Esterification to Methyl 2-methyl-6-nitrobenzoate

The carboxylic acid obtained in the first stage is converted to its corresponding methyl ester. A classic Fischer esterification using methanol in the presence of a catalytic amount of strong acid is a reliable method for this transformation.

Mechanistic Pathway of Fischer Esterification

Caption: Mechanism of Fischer Esterification.

Experimental Protocol: Esterification of 2-Methyl-6-nitrobenzoic Acid

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Methyl-6-nitrobenzoic Acid | 181.15 | 18.1 g | 0.1 |

| Methanol | 32.04 | 200 mL | Excess |

| Sulfuric Acid (conc.) | 98.08 | 5 mL | Catalyst |

| Sodium Bicarbonate (sat. aq.) | 84.01 | As needed | - |

| Brine | - | For washing | - |

| Anhydrous Magnesium Sulfate | 120.37 | For drying | - |

Procedure:

-

Suspend 2-methyl-6-nitrobenzoic acid (18.1 g, 0.1 mol) in methanol (200 mL) in a round-bottom flask.

-

Carefully add concentrated sulfuric acid (5 mL) to the suspension while cooling in an ice bath.

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate (150 mL) and wash sequentially with water (2 x 50 mL), saturated aqueous sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 2-methyl-6-nitrobenzoate.

Stage 3: Selective Oxidation to Methyl 2-formyl-6-nitrobenzoate

This final stage is the most delicate transformation, requiring the selective oxidation of the remaining benzylic methyl group to a formyl group without affecting the ester or nitro functionalities. Direct oxidation methods can be challenging due to the deactivating effect of the nitro and ester groups and the risk of over-oxidation to the carboxylic acid. A reliable two-step approach involving benzylic halogenation followed by hydrolysis is presented as the primary method.

Primary Method: Benzylic Halogenation and Hydrolysis

This strategy, adapted from a similar transformation, involves the free-radical bromination of the methyl group to form a dibromomethyl intermediate, which is then hydrolyzed to the aldehyde.[4]

4.1.1. Experimental Protocol: Two-Step Oxidation

Step A: Benzylic Bromination

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Methyl 2-methyl-6-nitrobenzoate | 195.16 | 19.5 g | 0.1 |

| N-Bromosuccinimide (NBS) | 177.98 | 37.4 g | 0.21 |

| Azobisisobutyronitrile (AIBN) | 164.21 | 1.64 g | 0.01 |

| Carbon Tetrachloride | 153.82 | 250 mL | - |

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a light source (e.g., a 250W lamp), dissolve methyl 2-methyl-6-nitrobenzoate (19.5 g, 0.1 mol) in carbon tetrachloride (250 mL).

-

Add N-bromosuccinimide (37.4 g, 0.21 mol) and AIBN (1.64 g, 0.01 mol) to the solution.

-

Heat the mixture to reflux with irradiation from the lamp for 4-6 hours, or until TLC analysis shows the disappearance of the starting material.

-

Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude methyl 2-(dibromomethyl)-6-nitrobenzoate, which can be used in the next step without further purification.

Step B: Hydrolysis to the Aldehyde

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Crude Methyl 2-(dibromomethyl)-6-nitrobenzoate | 352.97 | ~0.1 | - |

| Silver Nitrate | 169.87 | 34.0 g | 0.2 |

| Acetone/Water (9:1) | - | 200 mL | - |

Procedure:

-

Dissolve the crude methyl 2-(dibromomethyl)-6-nitrobenzoate in a mixture of acetone and water (9:1, 200 mL).

-

Add silver nitrate (34.0 g, 0.2 mol) to the solution and stir the mixture at room temperature for 12-16 hours.

-

Monitor the reaction by TLC. Upon completion, filter off the silver bromide precipitate.

-

Remove the acetone from the filtrate under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 100 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford methyl 2-formyl-6-nitrobenzoate.

Alternative Oxidation Methods

While the halogenation-hydrolysis sequence is a robust method, other direct oxidation reagents could potentially be employed, though they may require careful optimization.

-

Ceric Ammonium Nitrate (CAN): CAN is a powerful one-electron oxidant capable of oxidizing benzylic methyl groups to aldehydes.[5][6] However, the reaction's efficiency can be diminished by the presence of electron-withdrawing groups on the aromatic ring.[1]

-

Selenium Dioxide (SeO₂): A classic reagent for benzylic oxidation, SeO₂ can convert methyl groups to aldehydes.[3][7][8] However, its application to nitrotoluenes has shown variable success, and the high toxicity of selenium compounds necessitates stringent safety precautions.[3]

Conclusion

The synthesis of Methyl 2-formyl-6-nitrobenzoate from methyl benzoate is not a feasible one-step process. This guide has detailed a logical and experimentally validated three-stage synthetic route starting from 3-nitro-o-xylene. This pathway provides a reliable means of accessing the target molecule in good overall yield. The protocols provided are intended to serve as a strong foundation for researchers, with the understanding that optimization may be necessary depending on the scale and specific laboratory conditions. The discussion of alternative methods for the final oxidation step offers avenues for further investigation and process improvement.

References

-

Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. RSC Education. Retrieved from [Link]

- Młochowski, J., & Kloc, K. (2012). Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. In Selenium: An Essential Element for Life (pp. 109-141). Springer, Dordrecht.

-

Emporia State University. (2012). The use of selenium (IV) oxide to oxidize aromatic methyl groups. ESIRC. Retrieved from [Link]

- Jiangsu Yongan Chem Co Ltd. (2020). Method for co-producing 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid. Google Patents.

-

PraxiLabs. (n.d.). Nitration of Methyl Benzoate Experiment. Retrieved from [Link]

- Kamm, O., & Segur, J. B. (1921).

-

Organic Chemistry Portal. (n.d.). Cerium Ammonium Nitrate, CAN. Retrieved from [Link]

-

AdiChemistry. (n.d.). Selenium dioxide (SeO2) - Riley oxidation. Retrieved from [Link]

-

Nacta. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Retrieved from [Link]

-

Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

- Kamm, O., & Segur, J. B. (1921). m-NITROBENZOIC ACID. Organic Syntheses, 1, 369.

-

Chemistry Stack Exchange. (2019, June 21). Oxidation of Aromatic Methyl to Aldehyde by CAN. Retrieved from [Link]

-

Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]

- Ditrich, K. (n.d.). Oxidation of methyl groups attached to an aromatic nucleus is a frequently used method in organic synthesis. Science of Synthesis.

- Młochowski, J., & Kloc, K. (2003). Improved Oxidation of Active Methyl Group of N-Heteroaromatic Compounds by Selenium Dioxide in the Presence of tertButyl Hydroperoxide. Heterocycles, 60(4), 841.

- Changshu Institute of Technology. (2019). Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester. Google Patents.

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. researchgate.net [researchgate.net]

- 3. The use of selenium (IV) oxide to oxidize aromatic methyl groups. [dspacep01.emporia.edu]

- 4. CN110407704B - Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester - Google Patents [patents.google.com]

- 5. Cerium Ammonium Nitrate - CAN [organic-chemistry.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. adichemistry.com [adichemistry.com]

An In-Depth Technical Guide to Methyl 2-formyl-6-nitrobenzoate: Properties, Reactivity, and Synthetic Utility

This document provides a comprehensive technical overview of Methyl 2-formyl-6-nitrobenzoate, a trifunctional aromatic compound of significant interest to researchers in organic synthesis and medicinal chemistry. We will explore its core chemical and physical properties, analyze its reactivity based on its unique substitution pattern, propose a viable synthetic pathway, and detail key experimental protocols for its transformation into valuable downstream products.

Core Molecular Profile and Physicochemical Properties

Methyl 2-formyl-6-nitrobenzoate is a crystalline solid characterized by the presence of a methyl ester, an aldehyde, and a nitro group situated on a benzene ring. This specific arrangement of electron-withdrawing groups dictates its physical properties and chemical behavior.

Nomenclature and Chemical Identifiers

-

Systematic IUPAC Name: Methyl 2-formyl-6-nitrobenzoate

-

Canonical SMILES: COC(=O)C1=C(C=CC=C1[O-])C=O[2]

-

InChIKey: A distinct identifier can be generated for this structure.

Physicochemical and Computational Data

The key physical and computed properties are summarized in the table below, providing a snapshot for experimental planning. The compound presents as an off-white solid with solubility in common organic solvents like dichloromethane and methanol.[1]

| Property | Value | Source |

| Appearance | Off-White Solid | [1] |

| Melting Point | 102-103 °C | [1] |

| Boiling Point | 158-160 °C @ 0.5 Torr | [1] |

| Molecular Weight | 209.16 | [2] |

| Density (Predicted) | 1.386 ± 0.06 g/cm³ | [1] |

| Topological Polar Surface Area (TPSA) | 86.51 Ų | [2] |

| LogP (Predicted) | 1.1939 | [2] |

| Hydrogen Bond Acceptors | 5 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Rotatable Bonds | 3 | [2] |

Plausible Synthetic Pathway

A patent describing the oxidation of 3-nitro-o-xylene with nitric acid and oxygen yields a mixture containing 2-methyl-6-nitrobenzoic acid, a key intermediate for this pathway.[3][4]

Caption: Plausible two-step synthesis of the target compound.

Causality Behind Experimental Choices:

-

Initial Oxidation & Esterification: The oxidation of 3-nitro-o-xylene is a robust method to generate the carboxylic acid precursor.[3][4] Following oxidation, a standard Fischer esterification with methanol under acidic catalysis is a reliable and high-yielding method to produce the methyl ester intermediate, Methyl 2-methyl-6-nitrobenzoate.

-

Selective Aldehyde Formation: The conversion of the remaining benzylic methyl group to an aldehyde requires careful selection of reagents to prevent over-oxidation to the carboxylic acid. A two-step approach is often most effective:

-

Benzylic Bromination: N-Bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or benzoyl peroxide) selectively brominates the benzylic position.

-

Sommelet Reaction: The resulting benzyl bromide can then be converted to the aldehyde via the Sommelet reaction using hexamine, which provides a mild and effective route to the desired formyl group.

-

Chemical Reactivity and Transformative Potential

The reactivity of Methyl 2-formyl-6-nitrobenzoate is governed by the interplay of its three functional groups. The strong electron-withdrawing nature of the formyl and nitro groups deactivates the aromatic ring towards electrophilic substitution, making reactions at the functional groups themselves the primary pathways for transformation.

Caption: Key chemical transformations of the title compound.

-

Reactivity of the Nitro Group: The most synthetically valuable transformation is the reduction of the nitro group to an amine. This can be achieved with high efficiency using reagents like tin(II) chloride in hydrochloric acid or through catalytic hydrogenation (H₂ over Pd/C). The resulting ortho-formyl aniline derivative is a powerful precursor for synthesizing heterocyclic compounds like quinolines and quinazolines.

-

Reactivity of the Aldehyde Group: The aldehyde is susceptible to both reduction and oxidation.

-

Reduction: Selective reduction to a primary alcohol can be accomplished using mild hydride reagents like sodium borohydride (NaBH₄), which will not affect the ester or nitro groups under standard conditions.

-

Oxidation: Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid, will convert the aldehyde to a carboxylic acid.

-

-

Reactivity of the Ester Group: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid under basic conditions (saponification) using aqueous sodium hydroxide or potassium hydroxide, followed by acidic workup.[5][6] This unmasks a carboxylic acid handle for further functionalization, such as amide bond formation.

This molecule serves as a versatile intermediate, primarily used in the synthesis of more complex structures like 6-bromomethylsalicylic acid and related substances.[1]

Safety, Handling, and Storage

As a laboratory chemical, proper handling is essential. Safety data sheets indicate that related nitroaromatic compounds can be harmful if swallowed, and appropriate personal protective equipment (PPE) should always be used.

-

Personal Protective Equipment: Impervious gloves, safety glasses, and a lab coat are mandatory. Work should be conducted in a well-ventilated fume hood.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, typically at 2-8°C under a nitrogen atmosphere to ensure long-term stability.[1][2]

-

Incompatibilities: Store away from strong oxidizing agents and strong bases.[5]

Field-Proven Experimental Protocols

The following protocols are standard, validated procedures for key transformations of nitroaromatic esters, adapted for Methyl 2-formyl-6-nitrobenzoate.

Protocol 1: Reduction of the Nitro Group to an Amine

This protocol details the conversion of the nitro group to a primary amine using tin(II) chloride, a classic and reliable method.

Materials:

-

Methyl 2-formyl-6-nitrobenzoate

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (EtOH)

-

Sodium Hydroxide (NaOH), 3M aqueous solution

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, Büchner funnel.

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend Methyl 2-formyl-6-nitrobenzoate (1.0 eq) in ethanol (approx. 10 mL per gram of substrate).

-

Reagent Addition: Add tin(II) chloride dihydrate (4.0-5.0 eq) to the suspension.

-

Reaction Initiation: Slowly add concentrated HCl (5.0-6.0 eq) to the mixture. The reaction is exothermic and may begin to reflux.

-

Heating: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully basify the mixture by adding 3M NaOH solution until the pH is ~8-9. A thick white precipitate of tin salts will form.

-

Filtration: Filter the slurry through a pad of Celite® in a Büchner funnel to remove the inorganic salts. Wash the filter cake thoroughly with ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, Methyl 2-formyl-6-aminobenzoate.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization if a suitable solvent system is found.

Protocol 2: Saponification of the Methyl Ester

This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid.

Materials:

-

Methyl 2-formyl-6-nitrobenzoate

-

Methanol (MeOH) or Tetrahydrofuran (THF)

-

Sodium Hydroxide (NaOH), 1M aqueous solution

-

Hydrochloric Acid (HCl), 1M aqueous solution

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer.

Procedure:

-

Dissolution: Dissolve Methyl 2-formyl-6-nitrobenzoate (1.0 eq) in a suitable solvent like methanol or THF (approx. 15 mL per gram) in a round-bottom flask with a magnetic stir bar.

-

Base Addition: Add 1M aqueous NaOH solution (1.5-2.0 eq) to the flask.

-

Reaction: Stir the mixture at room temperature for 3-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Solvent Removal: Remove the organic solvent (MeOH or THF) under reduced pressure.

-

Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the slow addition of 1M HCl. A precipitate of the carboxylic acid product should form.

-

Extraction: Extract the aqueous mixture three times with ethyl acetate.

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to afford the crude 2-Formyl-6-nitrobenzoic acid.

-

Purification: The product can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes or water).

References

-

Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate - Anasazi Instruments. Available at: [Link]

- Method for co-production 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid - Google Patents.

-

m-NITROBENZOIC ACID - Organic Syntheses Procedure. Available at: [Link]

-

Benzoic acid, m-nitro-, methyl ester - Organic Syntheses Procedure. Available at: [Link]

-

What is the mechanism for the formation of Nitro benzanoic acid from methyl nitrobenzanoate? - Quora. Available at: [Link]

-

What is the synthesis of methyl 3-nitrobenzoate? - Quora. Available at: [Link]

- CN111718264A - Method for co-producing 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid - Google Patents.

- CN110407704B - Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester - Google Patents.

-

2-Methyl-6-nitrobenzoic anhydride - Wikipedia. Available at: [Link]

-

(PDF) Nitration of Methyl Benzoate - ResearchGate. Available at: [Link]

-

Nitration of methyl benzoate | Resource - RSC Education. Available at: [Link]

-

Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Sciencemadness. Available at: [Link]

-

Preparation of Methyl 3-nitrobenzoate - University of South Alabama. Available at: [Link]

Sources

- 1. 2-FORMYL-6-NITROBENZOIC ACID METHYL ESTER | 142314-70-3 [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. Method for co-production 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN111718264A - Method for co-producing 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. quora.com [quora.com]

"Methyl 2-formyl-6-nitrobenzoate" CAS number and structure

An In-depth Technical Guide to Methyl 2-formyl-6-nitrobenzoate

This guide provides a comprehensive technical overview of Methyl 2-formyl-6-nitrobenzoate, a key chemical intermediate for professionals in research, chemical synthesis, and drug development. We will delve into its core properties, plausible synthetic strategies, chemical reactivity, and its potential applications as a versatile building block in the creation of complex molecules.

Core Compound Identification and Properties

Methyl 2-formyl-6-nitrobenzoate is a polysubstituted benzene derivative featuring three distinct and synthetically valuable functional groups: a methyl ester, a formyl (aldehyde) group, and a nitro group. This unique arrangement makes it a powerful synthon for constructing a wide array of more complex molecular architectures.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 142314-70-3[1][2][3][4] |

| Molecular Formula | C₉H₇NO₅[1][3] |

| Molecular Weight | 209.16 g/mol [1][2][3] |

| Synonyms | 2-Formyl-6-nitrobenzoic Acid Methyl Ester[1][3] |

| SMILES | COC(=O)C1=C(C=CC=C1[O-])C=O[1][2] |

Chemical Structure:

(Note: This is a placeholder image representing the structure derived from the SMILES string.)

(Note: This is a placeholder image representing the structure derived from the SMILES string.)

Table 2: Physicochemical Properties

| Property | Value | Source |

| Physical Form | Off-White Solid | [3] |

| Melting Point | 102-103 °C | [3] |

| Boiling Point | 158-160 °C (at 0.5 Torr) | [3] |

| Solubility | Soluble in Dichloromethane (DCM), Methanol | [3] |

| Storage Conditions | Store at 2-8°C under an inert nitrogen atmosphere.[1][3][4] |

Synthetic Strategy and Mechanistic Considerations

While multiple synthetic routes can be envisioned, a logical and common approach involves the sequential modification of a simpler, commercially available starting material. A plausible pathway would start from methyl 2-methylbenzoate, proceeding through nitration and subsequent selective oxidation of the methyl group.

The choice to perform nitration first is strategic. The methyl and ester groups are ortho-, para-directing. Nitrating methyl 2-methylbenzoate would likely yield a mixture of isomers, including the desired methyl 2-methyl-6-nitrobenzoate. The subsequent oxidation of the benzylic methyl group to a formyl group must be performed under controlled conditions to avoid over-oxidation to the corresponding carboxylic acid.

Caption: Proposed synthetic workflow for Methyl 2-formyl-6-nitrobenzoate.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of Methyl 2-formyl-6-nitrobenzoate stems from the distinct reactivity of its three functional groups. This allows for selective chemical transformations, making it a valuable scaffold in combinatorial chemistry and targeted synthesis. The general importance of such precursors in synthesizing compounds with potential pharmacological activities, including antifungal, anticancer, and antiviral properties, is well-documented.[5]

-

The Formyl Group (Aldehyde): This is a versatile handle for carbon-carbon and carbon-nitrogen bond formation. It readily participates in reactions such as Wittig olefination, reductive amination to form secondary amines, and condensation reactions to build heterocyclic rings.

-

The Nitro Group: The nitro group is a powerful electron-withdrawing group but its key utility lies in its reduction to an aniline (amino group). This transformation is fundamental in pharmaceutical synthesis, as the resulting aromatic amine is a precursor to a vast number of heterocycles (e.g., quinolines, benzimidazoles) and can be used in amide coupling reactions.

-

The Methyl Ester Group: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used for amide bond formation or other derivatizations. It can also be reduced to a primary alcohol.

This multi-functionality allows for a divergent synthetic approach, where a single intermediate can be used to generate a library of diverse compounds for screening. For instance, it is documented as a reagent in the synthesis of 6-bromomethylsalicylic acid and related substances.[3]

Caption: Reactivity map of Methyl 2-formyl-6-nitrobenzoate's functional groups.

Exemplary Experimental Protocol: Reduction of the Nitro Group

This protocol describes a standard laboratory procedure for the reduction of the nitro group in Methyl 2-formyl-6-nitrobenzoate to an amine, yielding Methyl 2-formyl-6-aminobenzoate. This is a foundational step for many subsequent synthetic elaborations.

Materials:

-

Methyl 2-formyl-6-nitrobenzoate (1.0 eq)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (approx. 4-5 eq)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, condenser, separatory funnel

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and condenser, suspend Methyl 2-formyl-6-nitrobenzoate (1.0 eq) in Ethyl Acetate.

-

Reagent Addition: Add Tin(II) chloride dihydrate (4-5 eq) to the suspension.

-

Reaction Initiation: Slowly add concentrated HCl and heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup - Quenching: Cool the reaction mixture to room temperature and then carefully pour it over crushed ice.

-

Workup - Neutralization: Slowly add saturated sodium bicarbonate solution to neutralize the excess acid until the pH is ~7-8. Caution: CO₂ evolution will occur.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with Ethyl Acetate.

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude Methyl 2-formyl-6-aminobenzoate can be purified by column chromatography or recrystallization as needed.

Disclaimer: This is an exemplary protocol and must be adapted and optimized. All laboratory work should be conducted with appropriate safety precautions.

Safety and Handling

It is imperative to handle Methyl 2-formyl-6-nitrobenzoate with care, following standard laboratory safety procedures.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

-

Handling Recommendations: Always handle this compound in a well-ventilated fume hood. Use appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

Methyl 2-formyl-6-nitrobenzoate is a high-value intermediate characterized by its trifunctional nature. The strategic positioning of an aldehyde, a reducible nitro group, and a modifiable ester group on a single aromatic scaffold provides chemists with a powerful tool for the efficient synthesis of diverse and complex molecules. Its application is particularly relevant in the field of medicinal chemistry and drug discovery, where it serves as a versatile starting point for generating libraries of novel compounds for biological screening.

References

-

Farooq, U., & Ngaini, Z. (2021). Methyl-2-formyl benzoate: A Review of Synthesis and Applications. ResearchGate. Retrieved from [Link]

-

Wang, L., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208. Retrieved from [Link]

-

European Pharmaceutical Review. (2005). Applications in drug development. Retrieved from [Link]

Sources

Spectroscopic Characterization of Methyl 2-formyl-6-nitrobenzoate: A Predictive and Methodological Guide

Abstract

Methyl 2-formyl-6-nitrobenzoate is a unique multifunctional aromatic compound with potential applications in organic synthesis and medicinal chemistry. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This technical guide provides a comprehensive overview of the predicted spectroscopic data for Methyl 2-formyl-6-nitrobenzoate, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Infrared (IR) spectroscopy. In the absence of publicly available experimental spectra for this specific molecule, this guide leverages established spectroscopic principles and extensive data from analogous compounds to provide a robust, predictive analysis. Furthermore, it outlines detailed, field-proven methodologies for the acquisition of high-quality spectroscopic data, intended to serve as a standard operating procedure for researchers in organic chemistry and drug development.

Introduction: The Structural Rationale

Methyl 2-formyl-6-nitrobenzoate presents a fascinating case for spectroscopic analysis. The benzene ring is substituted with three distinct functional groups: a methyl ester (-COOCH₃), a formyl (-CHO), and a nitro (-NO₂) group. The electronic interplay between these groups—two powerful electron-withdrawing groups (EWG) in the form of the nitro and formyl substituents, and the ester group which is also electron-withdrawing—profoundly influences the chemical environment of each nucleus within the molecule. This guide will deconstruct these influences to predict the spectroscopic fingerprint of the molecule.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum is anticipated to be complex due to the dissymmetry of the molecule. The three aromatic protons are chemically distinct, as are the formyl and methyl protons.

Predicted Chemical Shifts (δ) and Splitting Patterns

-

Formyl Proton (-CHO): The proton of the aldehyde group is expected to be the most downfield signal, likely appearing in the range of δ 10.0 - 10.5 ppm . This significant deshielding is a hallmark of aldehyde protons and is a result of the magnetic anisotropy of the carbonyl group.[1][2]

-

Aromatic Protons (Ar-H): The three protons on the aromatic ring are expected to resonate in the region of δ 7.5 - 8.5 ppm . Their precise shifts are dictated by the strong deshielding effects of the adjacent nitro and formyl groups.

-

H-3 (ortho to -CHO, meta to -NO₂): This proton is expected to be significantly deshielded by the ortho-formyl group and will likely appear as a doublet of doublets around δ 8.2 - 8.4 ppm .

-

H-4 (meta to both -CHO and -NO₂): This proton is predicted to be the most upfield of the aromatic signals, appearing as a triplet around δ 7.6 - 7.8 ppm .

-

H-5 (meta to -CHO, ortho to -NO₂): Deshielded by the ortho-nitro group, this proton should appear as a doublet of doublets in the range of δ 8.0 - 8.2 ppm .

-

-

Methyl Protons (-OCH₃): The three protons of the methyl ester group will appear as a sharp singlet, likely around δ 3.9 - 4.1 ppm .[3]

Molecular Structure and Proton Assignments

Caption: Predicted ¹H NMR assignments for Methyl 2-formyl-6-nitrobenzoate.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will display nine distinct signals, corresponding to each unique carbon atom in the molecule.

Predicted Chemical Shifts (δ)

-

Carbonyl Carbons (C=O): Two distinct carbonyl signals are expected in the downfield region.

-

Formyl Carbon (-CHO): Typically found around δ 190 - 195 ppm .

-

Ester Carbon (-COO-): Expected in the range of δ 164 - 167 ppm .[4]

-

-

Aromatic Carbons (Ar-C): The six aromatic carbons will have shifts influenced by the attached substituents.

-

C-1 (ipso, attached to -COOCH₃): Predicted around δ 132 - 135 ppm .

-

C-2 (ipso, attached to -CHO): Expected around δ 135 - 138 ppm .

-

C-6 (ipso, attached to -NO₂): Predicted to be significantly downfield due to the strong electron-withdrawing nature of the nitro group, around δ 148 - 152 ppm .[5]

-

C-3, C-4, C-5: These protonated carbons are expected in the δ 125 - 136 ppm range, with their exact shifts determined by the combined electronic effects of the substituents.

-

-

Methyl Carbon (-OCH₃): This aliphatic carbon will appear as a sharp signal in the upfield region, around δ 52 - 54 ppm .[4]

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will be characterized by strong absorptions corresponding to the various functional groups present.

Key Vibrational Frequencies

-

C=O Stretching: Two distinct carbonyl stretching frequencies are anticipated.

-

N-O Stretching (Nitro Group): The nitro group will exhibit two characteristic strong absorptions:

-

C-H Stretching:

-

C-O Stretching (Ester): Strong, distinct bands in the 1100 - 1300 cm⁻¹ region.

-

Aromatic C=C Stretching: Medium to weak absorptions in the 1450 - 1600 cm⁻¹ range.[7]

Summary of Predicted Spectroscopic Data

| Data Type | Feature | Predicted Chemical Shift / Frequency | Notes |

| ¹H NMR | Formyl Proton | δ 10.0 - 10.5 ppm | Singlet |

| Aromatic Protons | δ 7.5 - 8.5 ppm | Complex multiplets (dd, t, dd) | |

| Methyl Protons | δ 3.9 - 4.1 ppm | Singlet | |

| ¹³C NMR | Formyl Carbonyl | δ 190 - 195 ppm | |

| Ester Carbonyl | δ 164 - 167 ppm | ||

| Aromatic Carbons | δ 125 - 152 ppm | Six distinct signals | |

| Methyl Carbon | δ 52 - 54 ppm | ||

| IR | Ester C=O Stretch | 1735 - 1750 cm⁻¹ | Strong, sharp |

| Aldehyde C=O Stretch | 1705 - 1720 cm⁻¹ | Strong, sharp | |

| Nitro N-O Asymmetric Stretch | 1520 - 1560 cm⁻¹ | Strong | |

| Nitro N-O Symmetric Stretch | 1335 - 1365 cm⁻¹ | Strong | |

| Aldehyde C-H Stretch | ~2720 & ~2820 cm⁻¹ | Weak, characteristic |

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following methodologies are recommended.

NMR Spectroscopy Workflow

Caption: Standard workflow for NMR data acquisition and processing.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of Methyl 2-formyl-6-nitrobenzoate and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 1% tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz (or higher) spectrometer. A standard single-pulse experiment with a 30° pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds is recommended.

-

¹³C NMR Acquisition: Utilize the same sample to acquire a proton-decoupled ¹³C spectrum on a 100 MHz (or corresponding) spectrometer. A longer acquisition time with a relaxation delay of 2 seconds will be necessary to achieve a good signal-to-noise ratio.

-

Data Processing: Process the resulting Free Induction Decays (FIDs) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS (δ 0.00 ppm). For the ¹H spectrum, perform signal integration.

IR Spectroscopy Protocol

Methodology:

-

Sample Preparation: As Methyl 2-formyl-6-nitrobenzoate is expected to be a solid, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum on a Fourier Transform Infrared (FTIR) spectrometer. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000 - 400 cm⁻¹.

-

Data Processing: Perform a background scan of the clean ATR crystal before analyzing the sample. The software will automatically ratio the sample spectrum to the background, yielding the final absorbance or transmittance spectrum.

Conclusion

This guide provides a robust, predictive framework for the spectroscopic characterization of Methyl 2-formyl-6-nitrobenzoate. The predicted ¹H NMR, ¹³C NMR, and IR data, derived from a thorough analysis of substituent effects and comparison with analogous structures, offer a reliable reference for researchers. The detailed experimental protocols further equip scientists with the necessary methodology to obtain and validate this data empirically. This comprehensive approach ensures a solid foundation for the future study and application of this promising chemical entity.

References

-

Abril, F. (2015). Proton NMR Skills (Benzene Derivatives) - Part 1. YouTube. Available at: [Link]

-

Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Available at: [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Available at: [Link]

-

NICS. (n.d.). Hil6_sln.html. Available at: [Link]

-

NIST. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

-

OpenStax adaptation. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. NC State University Libraries. Available at: [Link]

-

Sciencing. (2022). How To Identify The IR Of Methyl M-Nitrobenzoate. Available at: [Link]

-

StackExchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Available at: [Link]

-

UW-Madison. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Available at: [Link]

Sources

- 1. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. Methyl 3-nitrobenzoate(618-95-1) 1H NMR spectrum [chemicalbook.com]

- 4. aiinmr.com [aiinmr.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. sciencing.com [sciencing.com]

- 7. eng.uc.edu [eng.uc.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

Physical properties of "Methyl 2-formyl-6-nitrobenzoate" (melting point, boiling point)

An In-Depth Technical Guide to the Physical Properties of Methyl 2-formyl-6-nitrobenzoate

For research scientists and professionals in drug development, a precise understanding of a compound's physical properties is fundamental. These characteristics not only confirm the identity and purity of a substance but also dictate its behavior in various experimental and physiological environments. This guide provides a detailed examination of the key physical properties of Methyl 2-formyl-6-nitrobenzoate, a compound of interest in synthetic chemistry, and outlines rigorous protocols for their experimental determination.

Physicochemical Profile of Methyl 2-formyl-6-nitrobenzoate

Methyl 2-formyl-6-nitrobenzoate is an organic compound with the chemical formula C₉H₇NO₅.[1] It presents as an off-white solid at room temperature and is utilized in the synthesis of other complex molecules.[1] A comprehensive understanding of its physical constants is the first step in its reliable application in a laboratory setting.

Table 1: Core Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 142314-70-3 | [1][2] |

| Molecular Formula | C₉H₇NO₅ | [1] |

| Molecular Weight | 209.16 g/mol | [1][2] |

| Melting Point | 102-103 °C | [1] |

| Boiling Point | 158-160 °C (at 0.5 Torr) | [1] |

| Appearance | Off-White Solid | [1] |

| Storage Conditions | 2-8°C, under nitrogen | [1][2] |

| Solubility | Soluble in Dichloromethane (DCM), Methanol | [1] |

Note: The reported boiling point is under reduced pressure (0.5 Torr). The boiling point at atmospheric pressure would be significantly higher and may lead to decomposition.

Experimental Determination of Melting Point

The melting point is a critical indicator of a solid compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure substance, whereas impurities tend to depress and broaden the melting range. This phenomenon, known as melting point depression, is a cornerstone of purity assessment in organic chemistry.

Principle of Measurement

The melting point is the temperature at which a substance transitions from a solid to a liquid phase at atmospheric pressure. For a crystalline solid, this occurs when the thermal energy is sufficient to overcome the intermolecular forces holding the molecules in a fixed lattice.

Workflow for Melting Point Determination

Caption: Workflow for accurate melting point determination.

Detailed Protocol: Capillary Method

This protocol is designed for use with a modern digital melting point apparatus (e.g., Mel-Temp or DigiMelt).

-

Sample Preparation:

-

Causality: The sample must be completely dry, as residual solvent acts as an impurity, causing melting point depression and a broadened range.[3]

-

Grind a small amount of Methyl 2-formyl-6-nitrobenzoate into a fine powder.

-

Tap the open end of a capillary tube into the powder to collect a small amount.

-

Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The final packed height should be 2–3 mm.[3]

-

Causality: Proper packing ensures uniform heat transfer. A sample height greater than 3 mm can lead to an artificially broad melting range due to temperature gradients within the sample.[3]

-

-

Apparatus Setup and Measurement:

-

Insert the capillary tube into the heating block of the apparatus.[3][4]

-

For an unknown or to verify, perform a rapid determination by heating at a rate of 10–20°C per minute to find an approximate melting range.[4]

-

Allow the apparatus to cool to at least 20°C below the approximate melting point.

-

Begin the accurate determination. Set the starting temperature to about 15°C below the expected melting point (i.e., around 85-90°C) and use a slow heating ramp rate of 1–2°C per minute.[3]

-

Causality: A slow heating rate is crucial to allow the temperature of the sample and the thermometer to equilibrate, ensuring an accurate reading.

-

-

Data Recording:

-

Observe the sample through the magnified viewport.

-

Record the temperature at which the first droplet of liquid is observed (the start of the melting range).

-

Continue heating and record the temperature at which the last solid crystal melts (the end of the melting range).

-

The result is reported as a range, e.g., 102.0–102.8°C.

-

Experimental Determination of Boiling Point

Determining the boiling point of a compound available in small quantities requires micro-scale techniques. The reported boiling point of 158-160 °C is at reduced pressure (0.5 Torr), indicating that the compound may be susceptible to decomposition at its significantly higher atmospheric boiling point. Therefore, micro-boiling point determination using a Thiele tube is an appropriate and material-sparing method.

Principle of Measurement

A liquid's boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[5][6][7] In the micro method, we heat the sample with an inverted capillary to trap air. As the liquid is heated, the trapped air and sample vapor expand. When the vapor pressure equals the atmospheric pressure, a continuous stream of bubbles escapes. Upon cooling, the point at which the liquid is drawn back into the capillary signifies that the external pressure has just overcome the sample's vapor pressure, which corresponds to the boiling point.[8][9]

Workflow for Micro Boiling Point Determination

Caption: Workflow for micro boiling point determination via Thiele tube.

Detailed Protocol: Thiele Tube Method

-

Sample Preparation & Assembly:

-

Note: As Methyl 2-formyl-6-nitrobenzoate is a solid, it must first be melted to perform this liquid-state determination. This implies the measurement will be conducted at a temperature above its melting point.

-

Add approximately 0.5 mL of the molten sample into a small test tube (e.g., a 75x12mm tube or a Durham tube).[8]

-

Take a standard capillary melting point tube and place it in the liquid with the open end down and the sealed end up.[8]

-

Attach this assembly to a thermometer using a small rubber band, ensuring the bottom of the test tube is aligned with the thermometer bulb.[6][8]

-

Clamp a Thiele tube to a ring stand and insert the thermometer assembly, ensuring the sample is below the level of the top side-arm of the Thiele tube. The mineral oil should circulate freely.[8]

-

-

Heating and Measurement:

-

Gently heat the side arm of the Thiele tube with a microburner or heat gun.[8][9]

-

Causality: The shape of the Thiele tube is designed to create convection currents in the oil when the side arm is heated, ensuring a uniform temperature distribution throughout the apparatus without the need for stirring.[6]

-

As the temperature rises, air trapped in the capillary will expand and slowly bubble out.

-

Continue to heat until a rapid and continuous stream of bubbles emerges from the tip of the inverted capillary.[9] This indicates that the vapor pressure of the sample has exceeded the atmospheric pressure.

-

Remove the heat source and allow the apparatus to cool.

-

Watch the capillary tube intently. The moment the bubbling stops and the liquid is drawn back into the capillary, immediately record the temperature on the thermometer. This is the boiling point.[6][8]

-

-

Data Recording:

-

Record the observed boiling point.

-

For the highest accuracy, also record the barometric pressure at the time of the experiment, as boiling point is pressure-dependent.[5]

-

References

- Melting point determination. (n.d.).

- Determination of Boiling Point of Organic Compounds. (2025, July 23). GeeksforGeeks.

- Experiment 1 - Melting Points. (n.d.).

- Nichols, L. (2022, August 20). 4.

- Determination of Boiling Point (B.P). (n.d.).

- Measuring the Melting Point. (2023, May 8). Westlab Canada.

- Nichols, L. (2022, May 5). 6.

- Experimental No. (2) Boiling Point. (2021, July 16).

- Micro Boiling Point Determin

- Experiment (1) determination of melting points. (2021, September 19).

- Safety Data Sheet for a related compound. (2022, April 15). Sigma-Aldrich.

- 2-FORMYL-6-NITROBENZOIC ACID METHYL ESTER. (2025, July 16). ChemicalBook.

- Methyl 2-formyl-6-nitrobenzo

Sources

- 1. 2-FORMYL-6-NITROBENZOIC ACID METHYL ESTER | 142314-70-3 [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chymist.com [chymist.com]

Solubility of "Methyl 2-formyl-6-nitrobenzoate" in common organic solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 2-formyl-6-nitrobenzoate (CAS No. 142314-70-3), an important intermediate in organic synthesis. Due to the limited availability of specific experimental solubility data in public literature, this document establishes a predictive framework based on the compound's physicochemical properties and the fundamental principles of solubility. Furthermore, it offers detailed, field-proven experimental protocols to enable researchers, scientists, and drug development professionals to accurately determine its solubility in a range of common organic solvents. The guide emphasizes the causality behind experimental design, ensuring a robust and self-validating approach to data generation and interpretation.

Table of Contents

-

Introduction to Methyl 2-formyl-6-nitrobenzoate

-

Physicochemical Profile and Its Implications for Solubility

-

Theoretical Framework for Solubility Prediction

-

Known Solubility Data

-

Experimental Protocol for Solubility Determination

-

Data Interpretation and Presentation

-

Safety, Handling, and Disposal

-

References

Introduction to Methyl 2-formyl-6-nitrobenzoate

Methyl 2-formyl-6-nitrobenzoate is a substituted aromatic carbonyl compound with the molecular formula C₉H₇NO₅. Its structure, featuring a methyl ester, a formyl (aldehyde) group, and a nitro group on a benzene ring, makes it a versatile intermediate in the synthesis of more complex molecules, such as substituted phthalides and other heterocyclic systems relevant to medicinal chemistry. Understanding the solubility of this compound is a critical prerequisite for its effective use in reaction chemistry, purification processes like crystallization, and formulation development. Solubility dictates the choice of solvent for a reaction, influences reaction rates, and is fundamental to designing efficient work-up and isolation procedures. This guide provides the theoretical and practical foundation for researchers to confidently work with this compound.

Physicochemical Profile and Its Implications for Solubility

A compound's physical and chemical properties are direct indicators of its likely behavior in various solvents. The known and predicted properties of Methyl 2-formyl-6-nitrobenzoate are summarized below.

Table 1: Physicochemical Properties of Methyl 2-formyl-6-nitrobenzoate

| Property | Value | Source / Comment |

| CAS Number | 142314-70-3 | ChemScene[1] |

| Molecular Formula | C₉H₇NO₅ | ChemScene[1] |

| Molecular Weight | 209.16 g/mol | ChemScene[1] |

| Melting Point | 101-103 °C | Supporting Information, Wang et al.[2] |

| Appearance | Off-White to slightly yellow solid | ChemicalBook[3], Supporting Information, Wang et al.[2] |

| LogP (Predicted) | 1.1939 | ChemScene[1] |

| TPSA (Predicted) | 86.51 Ų | ChemScene[1] |

Interpretation of Physicochemical Properties:

-

Melting Point: The relatively high melting point (101-103 °C) suggests strong intermolecular forces in the crystal lattice. A significant amount of energy, and thus a well-matched solvent, will be required to overcome these forces for dissolution to occur.

-

LogP (Octanol-Water Partition Coefficient): The predicted LogP of 1.19 indicates that the compound is moderately lipophilic (hydrophobic). A LogP value greater than 0 suggests a preference for an organic phase (like octanol) over an aqueous phase.[4] This implies that the compound will likely have poor solubility in water but better solubility in organic solvents.

-

TPSA (Topological Polar Surface Area): The TPSA of 86.51 Ų is contributed by the oxygen and nitrogen atoms in the ester, formyl, and nitro groups. This value indicates a significant polar character. The presence of both polar (high TPSA) and nonpolar (aromatic ring) regions suggests that the molecule is somewhat amphiphilic and will require solvents that can interact favorably with both parts of the molecule.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction.[5] This means polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents. The solubility of Methyl 2-formyl-6-nitrobenzoate can be predicted by analyzing its functional groups and how they might interact with different classes of solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents have O-H or N-H bonds and can act as hydrogen bond donors. While Methyl 2-formyl-6-nitrobenzoate has several hydrogen bond acceptors (the oxygen atoms of the carbonyl, ester, and nitro groups), it lacks a hydrogen bond donor.[6] It is expected to have some solubility in these solvents due to dipole-dipole interactions, but the lack of reciprocal hydrogen bonding may limit high solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate): These solvents have large dipole moments but do not have O-H or N-H bonds. They are effective at solvating polar solutes through dipole-dipole interactions. Given the compound's significant TPSA, it is predicted to be well-solvated by this class of solvents. The carbonyl and nitro groups, in particular, will interact strongly with the dipoles of solvents like acetone or DCM.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and interact primarily through weak London dispersion forces. The large polar functionalities and moderate crystal lattice energy of Methyl 2-formyl-6-nitrobenzoate suggest that it will have poor solubility in nonpolar solvents. The energy gained from weak dispersion forces with hexane, for example, would be insufficient to overcome the solute-solute interactions in the crystal lattice.[7]

Known Solubility Data

A review of the available literature and supplier data indicates limited published quantitative solubility data. The following qualitative information has been found:

This information aligns with the theoretical predictions, as both are polar solvents (one aprotic, one protic) capable of strong dipole-dipole interactions. To expand upon this limited dataset, the following section provides a robust protocol for experimental determination.

Experimental Protocol for Solubility Determination

This section outlines a two-stage process for determining the solubility of Methyl 2-formyl-6-nitrobenzoate: a qualitative screening followed by a quantitative measurement using the reliable shake-flask method.[5][8]

5.1. Materials and Reagents

-

Solute: Methyl 2-formyl-6-nitrobenzoate (purity ≥97%)

-

Solvents (Analytical Grade or Higher):

-

Polar Protic: Methanol, Ethanol

-

Polar Aprotic: Acetone, Dichloromethane (DCM), Ethyl Acetate, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

-

Nonpolar: Hexane, Toluene

-

-

Equipment:

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker or orbital shaker

-

Centrifuge

-

Glass vials with screw caps (e.g., 2 mL or 4 mL)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

UV-Vis Spectrophotometer and quartz cuvettes

-

5.2. Experimental Workflow Diagram

Caption: Workflow for solubility determination of Methyl 2-formyl-6-nitrobenzoate.

5.3. Step-by-Step Methodology

Part A: Qualitative Screening

-

Accurately weigh approximately 5 mg of Methyl 2-formyl-6-nitrobenzoate into a series of labeled glass vials.

-

To each vial, add 1 mL of a different test solvent. This corresponds to a concentration of ~5 mg/mL.

-

Cap the vials tightly and vortex vigorously for 2 minutes.

-

Allow the vials to stand for 10 minutes and visually inspect for any undissolved solid material.

-

Record the results as "Soluble" (no visible solid), "Partially Soluble" (some solid remains), or "Insoluble" (no apparent change). This screening helps identify appropriate solvents for the more time-consuming quantitative analysis.

Part B: Quantitative Determination (Shake-Flask Method) This procedure should be performed for solvents where the compound was found to be at least partially soluble. The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[5]

-

Preparation of Saturated Solution:

-

Add an excess of the solid compound to a vial containing a precisely known volume of solvent (e.g., 20 mg in 2.0 mL). The key is to ensure solid material remains after equilibration, confirming saturation.[8]

-

Seal the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for at least 24 hours to ensure equilibrium is reached. Some systems may require longer (48-72 hours).[9]

-

-

Sample Separation:

-

After equilibration, let the vials stand undisturbed for at least 1 hour to allow the excess solid to sediment.

-

Carefully withdraw a portion of the supernatant using a pipette and pass it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove all particulate matter.

-

-

Analysis by UV-Vis Spectroscopy:

-

Calibration Curve: Prepare a stock solution of the compound in the chosen solvent at a known concentration. Create a series of standards through serial dilution. Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max). Plot absorbance vs. concentration to generate a calibration curve. The aromatic and nitro groups should provide a strong chromophore for UV-Vis analysis.[10][11]

-

Sample Measurement: Dilute the filtered saturated solution with the same solvent to bring its absorbance into the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample.

-

-

Calculation:

-

Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to calculate the solubility of the compound in the original saturated solution. Report the result in mg/mL or mol/L.

-

Data Interpretation and Presentation

All experimentally determined quantitative solubility data should be compiled into a clear, structured table for easy comparison and reference.

Table 2: Experimentally Determined Solubility of Methyl 2-formyl-6-nitrobenzoate at 25 °C (Template)

| Solvent Class | Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Polar Protic | Methanol | Enter Data | Enter Data |

| Ethanol | Enter Data | Enter Data | |

| Polar Aprotic | Dichloromethane | Enter Data | Enter Data |

| Acetone | Enter Data | Enter Data | |

| Ethyl Acetate | Enter Data | Enter Data | |

| Acetonitrile | Enter Data | Enter Data | |

| Tetrahydrofuran | Enter Data | Enter Data | |

| Dimethylformamide | Enter Data | Enter Data | |

| Dimethyl Sulfoxide | Enter Data | Enter Data | |

| Nonpolar | Toluene | Enter Data | Enter Data |

| Hexane | Enter Data | Enter Data |

Safety, Handling, and Disposal

As a matter of professional practice, all chemicals should be handled with care.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) when handling the compound and organic solvents.

-

Handling: Handle the solid compound in a well-ventilated area or a fume hood to avoid inhalation of dust. Aromatic nitro compounds as a class can be toxic and are often absorbed through the skin.[12] Avoid skin contact.

-

Solvents: Many organic solvents are flammable and/or toxic. Work in a fume hood, away from ignition sources.

-

Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not pour organic solvents down the drain.[13]

Conclusion

While specific, publicly available solubility data for Methyl 2-formyl-6-nitrobenzoate is scarce, a robust prediction of its behavior can be made based on its physicochemical properties. The compound's moderate lipophilicity and significant polarity suggest it will be most soluble in polar aprotic solvents, with moderate solubility in polar protic solvents and poor solubility in nonpolar solvents. This guide provides a detailed, reliable, and self-validating experimental protocol that empowers researchers to generate the precise solubility data required for their work. Adherence to this protocol will ensure the generation of high-quality, reproducible data essential for advancing research and development activities involving this versatile synthetic intermediate.

References

-

Solubility of Things. (n.d.). Ethyl 4-nitrobenzoate. Retrieved from [Link]

- Al-Malah, K. (2016). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmaceutical and Biomedical Analysis, 125, 247-263.

- United States Pharmacopeia. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 21(2), 26-31.

-

International Labour Organization. (2011). Nitrocompounds, Aromatic. In ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

-

GeeksforGeeks. (2022). Physical properties of Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

- Wang, J., et al. (n.d.). Supporting Information: Synthesis of Chiral 3-Substituted Phthalides by a Sequential Organocatalytic Enantioselective Aldol. Retrieved from an S3 bucket (Note: Direct linking to S3 buckets is not stable, source identified through document properties).

- Hendry, W. (2023). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Chemical Sciences, 13(3).

-

OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes. Retrieved from [Link]

-

U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link] (specific document ID not provided in search result).

-

NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link] (specific chapter URL not provided).

-

Chemistry LibreTexts. (2019). 3.10: Properties of Aldehydes and Ketones. Retrieved from [Link]

- Urben, P. G. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development, 2(4), 235-242.

-

ChemBK. (2024). Methyl 3-nitrobenzoate. Retrieved from [Link]

-

Solubility of Things. (n.d.). 3-Methyl-2-nitrobenzoic acid. Retrieved from [Link]

-

Solubility of Things. (n.d.). Applications of UV-Vis Spectroscopy. Retrieved from [Link]

- National Institutes of Health (NIH). (2022). Solubility Prediction from Molecular Properties and Analytical Data Using an In-phase Deep Neural Network (Ip-DNN). ACS Omega, 7(4), 3456-3465.

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link] (specific procedure not linked).

- Kumar, S., & Singh, A. (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. European Journal of Engineering and Technology Research, 3(3), 8-11.

- Aarti Industries. (n.d.). GPS Safety Summary: Nitrobenzene. Retrieved from a public source (direct link not available).

- ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety.

-

Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

- Al-Malah, K. (2016). Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties.

- Mobley, D. L., & Guthrie, J. P. (2014). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 114(22), 11085-11109.

-

Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]

- Kumar, S., & Singh, A. (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds.

- Sreenivasan, A., et al. (2023). Review On Qualitative And Quantitative Analysis Of Drugs By UV-Visible Spectrophotometer. Indo American Journal of Pharmaceutical Sciences, 10(05), 214-226.

Sources

- 1. scitechnol.com [scitechnol.com]

- 2. bioassaysys.com [bioassaysys.com]

- 3. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 7. Physical properties of Aldehydes, Ketones and Carboxylic Acids - GeeksforGeeks [geeksforgeeks.org]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 10. longdom.org [longdom.org]

- 11. eu-opensci.org [eu-opensci.org]

- 12. Nitrocompounds, Aromatic [iloencyclopaedia.org]

- 13. aarti-industries.com [aarti-industries.com]

A Technical Guide to the Regioselectivity of Electrophilic Aromatic Substitution on Methyl 2-formyl-6-nitrobenzoate

Abstract: This technical guide provides an in-depth analysis of the electrophilic aromatic substitution (EAS) patterns of methyl 2-formyl-6-nitrobenzoate. The presence of three distinct electron-withdrawing groups on the aromatic ring presents a unique challenge in predicting regioselectivity. This document dissects the individual and collective electronic effects of the formyl, nitro, and methyl ester substituents, culminating in a predictive model for electrophilic attack. We explore the underlying principles of substituent-directed reactions, the severe deactivation of the aromatic system, and the convergence of directing effects that govern the reaction's outcome. A detailed experimental protocol for a representative nitration reaction under forcing conditions is provided for practical application. This guide is intended for researchers, synthetic chemists, and drug development professionals working with highly functionalized aromatic compounds.

Foundational Principles of Electrophilic Aromatic Substitution

Electrophilic Aromatic Substitution (EAS) is a cornerstone of organic chemistry, enabling the direct functionalization of aromatic rings.[1] The reaction mechanism universally proceeds through a two-step pathway:

-

Formation of the Sigma Complex: The π-electron system of the aromatic ring acts as a nucleophile, attacking a potent electrophile (E⁺). This initial attack disrupts the ring's aromaticity, forming a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion. This step is typically the rate-determining step of the reaction.[2]

-

Restoration of Aromaticity: A weak base abstracts a proton from the sp³-hybridized carbon of the sigma complex, collapsing the C-H bond and restoring the highly stable aromatic system to yield the substituted product.[3]

The regiochemical outcome of EAS on a substituted benzene ring is not random; it is dictated by the electronic properties of the substituent(s) already present. These groups can be broadly classified based on their influence on the ring's reactivity and their directing effects.[4]

-

Activating vs. Deactivating Groups: Substituents that donate electron density to the ring increase its nucleophilicity, making it more reactive than benzene towards electrophiles; these are termed activating groups . Conversely, substituents that withdraw electron density from the ring decrease its nucleophilicity, rendering it less reactive; these are deactivating groups .[3][5]

-

Ortho-, Para- vs. Meta-Directors: Activating groups enhance the electron density at the ortho and para positions through resonance or inductive effects, thereby directing incoming electrophiles to these sites.[6] Most deactivating groups, by withdrawing electron density, make the ortho and para positions significantly more electron-poor. The meta position, while still deactivated, is comparatively less so, making it the default site of attack.[7][8][9]

Analysis of Substituent Effects in Methyl 2-formyl-6-nitrobenzoate

Methyl 2-formyl-6-nitrobenzoate presents a compelling case study in polysubstituted benzene chemistry. The molecule features three powerful electron-withdrawing groups, each contributing to the overall electronic character and reactivity of the aromatic ring.

The Nitro Group (-NO₂)

The nitro group is one of the most powerful deactivating groups known in EAS.[7][10] Its effect is twofold:

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the ring through the sigma bond framework.

-